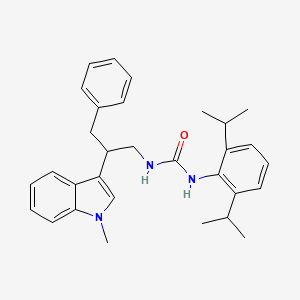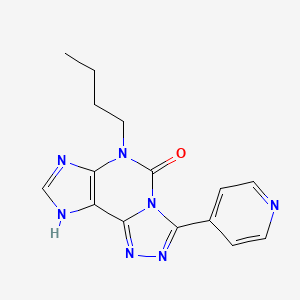
6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one is a synthetic organic compound that belongs to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and triazole precursors. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or halogen groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one can be used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound might exhibit various activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, the compound might be used in the development of new materials, agrochemicals, or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one can be compared with other triazolopyrimidines and pyridine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific structure, which might confer unique biological activities or chemical reactivity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
135446-08-1 |
|---|---|
Molekularformel |
C15H15N7O |
Molekulargewicht |
309.33 g/mol |
IUPAC-Name |
6-butyl-3-pyridin-4-yl-9H-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C15H15N7O/c1-2-3-8-21-13-11(17-9-18-13)14-20-19-12(22(14)15(21)23)10-4-6-16-7-5-10/h4-7,9H,2-3,8H2,1H3,(H,17,18) |
InChI-Schlüssel |
XCODJLWYMCHRLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=NC=C4)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


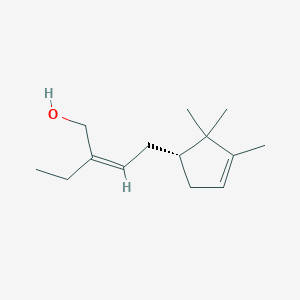



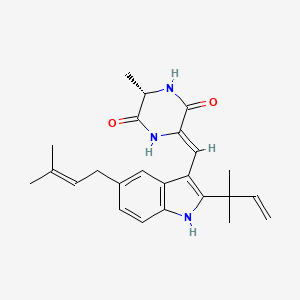

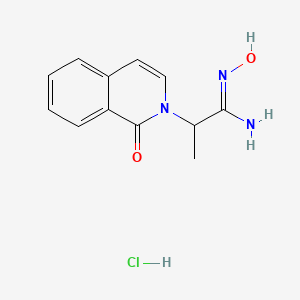
![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)
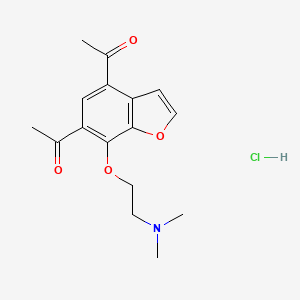

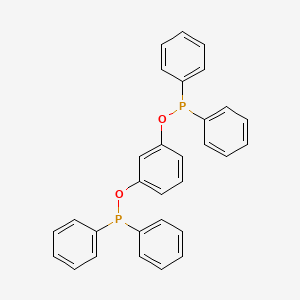
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12774108.png)
